5-Oxo-7-phenyl-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that belongs to the thiazole and pyridine family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through crystallization or chromatography.
Chemical Reactions Analysis
5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds that have industrial applications, such as dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring structure and have similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring also exhibit a wide range of medicinal properties.
Thiadiazoles and Thioamides: These compounds have similar heterocyclic structures and are used in similar applications.
The uniqueness of 5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID lies in its specific combination of thiazole and pyridine rings, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N2O3S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
5-oxo-7-phenyl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3S/c16-9-6-8(7-4-2-1-3-5-7)12-10(14-9)11(13(17)18)15-19-12/h1-5,8H,6H2,(H,14,16)(H,17,18) |
InChI Key |
FUQOKOOPXZBAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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